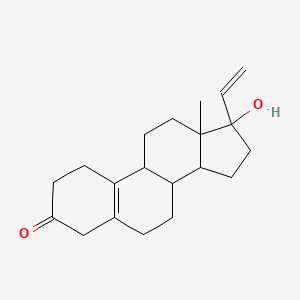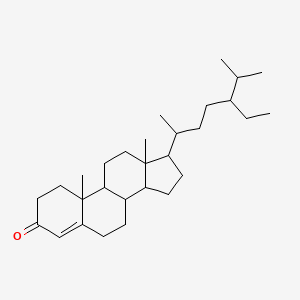![molecular formula C38H50O6 B12000188 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate CAS No. 26314-50-1](/img/structure/B12000188.png)
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two nonyloxy groups attached to benzoyl and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-nonyloxybenzoic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 4-nonyloxybenzoic acid and 4-hydroxybenzoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of nonyloxy groups.
Aplicaciones Científicas De Investigación
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials due to its mesogenic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The compound’s rigid aromatic core and flexible nonyloxy chains allow it to align in an ordered manner, forming mesophases. This property is exploited in the design of liquid crystal displays (LCDs) and other optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(Dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
Uniqueness
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is unique due to its specific nonyloxy substituents, which provide a balance between rigidity and flexibility. This balance is crucial for its liquid crystalline properties, making it particularly suitable for applications in liquid crystal technology.
Propiedades
Número CAS |
26314-50-1 |
|---|---|
Fórmula molecular |
C38H50O6 |
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
[4-(4-nonoxybenzoyl)oxyphenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C38H50O6/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)37(39)43-35-25-27-36(28-26-35)44-38(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
Clave InChI |
IRUYTBNMLHDIBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)


![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)

